4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-
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Overview
Description
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a bromine atom at the 7th position and a nitrophenyl group at the 2nd position of the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinolinone precursor followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a wide range of substituted quinolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, aminophenyl derivatives, and other functionalized quinolinone compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinolinone core can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-2-(4-nitrophenyl)
- 4(1H)-Quinolinone, 7-fluoro-2,3-dihydro-2-(4-nitrophenyl)
- 4(1H)-Quinolinone, 7-iodo-2,3-dihydro-2-(4-nitrophenyl)
Uniqueness
The presence of the bromine atom at the 7th position and the nitrophenyl group at the 2nd position makes 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- unique compared to its analogs
Properties
CAS No. |
882854-44-6 |
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Molecular Formula |
C15H11BrN2O3 |
Molecular Weight |
347.16 g/mol |
IUPAC Name |
7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2 |
InChI Key |
MQEBXLMQNILUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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